molecular formula C10H9IN2S B13251920 3-Iodo-N-(thiazol-5-ylmethyl)aniline

3-Iodo-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13251920
M. Wt: 316.16 g/mol
InChI Key: DMGWLNKTNCDZRY-UHFFFAOYSA-N
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Description

3-Iodo-N-(thiazol-5-ylmethyl)aniline is a chemical compound that features an iodine atom, a thiazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 3-iodoaniline with thiazol-5-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

3-Iodo-N-(thiazol-5-ylmethyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-Iodo-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and iodine atom play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(thiazol-5-ylmethyl)aniline: Similar structure but with a bromine atom instead of iodine.

    3-Chloro-N-(thiazol-5-ylmethyl)aniline: Contains a chlorine atom instead of iodine.

    N-(thiazol-5-ylmethyl)aniline: Lacks the halogen substituent.

Uniqueness

3-Iodo-N-(thiazol-5-ylmethyl)aniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and improve its binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H9IN2S

Molecular Weight

316.16 g/mol

IUPAC Name

3-iodo-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H9IN2S/c11-8-2-1-3-9(4-8)13-6-10-5-12-7-14-10/h1-5,7,13H,6H2

InChI Key

DMGWLNKTNCDZRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NCC2=CN=CS2

Origin of Product

United States

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